molecular formula C15H14ClFN2O3S B3503477 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE

2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE

Cat. No.: B3503477
M. Wt: 356.8 g/mol
InChI Key: OYMYEXDKASWJFZ-UHFFFAOYSA-N
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Description

2-{N-[(2-Fluorophenyl)Methyl]4-Chlorobenzenesulfonamido}Acetamide is a sulfonamide-acetamide hybrid compound featuring a 4-chlorobenzenesulfonamide core linked to a 2-fluorobenzyl group via an acetamide bridge. Its structure combines electron-withdrawing substituents (chloro and fluoro) with a sulfonamide moiety, which is commonly associated with biological activity, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c16-12-5-7-13(8-6-12)23(21,22)19(10-15(18)20)9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMYEXDKASWJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its distinct substitution pattern. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2-Fluorobenzyl, 4-chlorobenzenesulfonamide ~368.8 (calculated) Hypothesized enhanced lipophilicity and metabolic stability due to fluorine
N-[4-({[2-(2-Chlorobenzoyl)phenyl]amino}sulfonyl)phenyl]-acetamide 2-Chlorobenzoyl, sulfonamide 428.9 Potential kinase inhibition; used in cancer research
N-(3-Chlorophenyl)-2-(phenylsulfonamido)acetamide 3-Chlorophenyl, phenylsulfonamido ~324.8 (calculated) Enzyme inhibition (e.g., carbonic anhydrase)
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide 4-Fluorophenyl, nitro, methoxy ~366.3 (calculated) Antimicrobial activity; improved redox stability
N-(4-Chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide Chlorobenzyl, thienopyrimidine 470.0 Anticancer activity (apoptosis induction)
Key Observations:

Substituent Influence: The 2-fluorobenzyl group in the target compound may enhance lipophilicity compared to non-fluorinated analogs, improving membrane permeability .

Biological Activity: Sulfonamide-acetamide hybrids are frequently studied for enzyme inhibition (e.g., carbonic anhydrase, kinases) . The addition of a thienopyrimidine group in ’s compound introduces anticancer properties, suggesting that further structural modifications of the target compound could yield similar activities .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound N-[4-({[2-(2-Chlorobenzoyl)phenyl]amino}sulfonyl)phenyl]-acetamide N-(3-Chlorophenyl)-2-(phenylsulfonamido)acetamide
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 ~2.9
Solubility Low (due to aromatic groups) Low Moderate (polar sulfonamide)
Hydrogen Bond Acceptors 5 7 5
Key Insights:
  • The target compound’s fluorine atom may reduce metabolic degradation compared to non-halogenated analogs, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE
Reactant of Route 2
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2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETAMIDE

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